

Technical Support Center: Overcoming Isobaric Interferences in Strontium Analysis

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Compound of Interest

Compound Name: Strontium

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with isobaric interferences during **strontium** (Sr) analysis.

Frequently Asked Questions (FAQs)

Q1: What is isobaric interference in the context of **strontium** analysis?

A1: Isobaric interference occurs when isotopes of different elements have nearly the same mass-to-charge ratio (m/z), making them difficult to distinguish using a mass spectrometer. In **strontium** analysis, the most significant isobaric interference is from Rubidium-87 (^{87}Rb) on **Strontium**-87 (^{87}Sr), as both have a nominal mass of 87 amu.[1][2][3] This is a critical issue in applications requiring precise $^{87}\text{Sr}/^{86}\text{Sr}$ isotope ratio measurements, such as in geological dating, environmental tracing, and clinical studies. Other potential isobaric interferences on **strontium** isotopes include doubly charged rare earth elements (e.g., $^{168}\text{Er}^{2+}$ on ^{84}Sr) and molecular ions (e.g., Ca dimers).[4]

Q2: Why can't standard Inductively Coupled Plasma Mass Spectrometry (ICP-MS) resolve the ^{87}Rb and ^{87}Sr interference?

A2: Standard quadrupole-based ICP-MS systems lack the necessary resolution to separate ions with very small mass differences.[1][2] Even high-resolution ICP-MS (HR-ICP-MS) cannot resolve the ^{87}Rb and ^{87}Sr overlap because the required mass resolution is extremely high (approximately 290,000), which is beyond the capabilities of current commercial instruments.[5]

Similarly, techniques like Kinetic Energy Discrimination (KED), which are effective for removing polyatomic interferences, are not suitable for separating isobaric interferences from elemental ions of similar size.[1][2]

Q3: What are the primary techniques used to overcome isobaric interferences in **strontium** analysis?

A3: The main strategies to mitigate isobaric interferences in **strontium** analysis include:

- Collision/Reaction Cell (CRC) Technology: This is a common approach in modern ICP-MS instruments.[6][7] It involves introducing a reaction or collision gas into a cell positioned before the mass analyzer. The gas selectively reacts with either the analyte (Sr) or the interfering ion (Rb), causing a mass shift and allowing for their separation.[1][2][3][8]
- Triple Quadrupole ICP-MS (ICP-QQQ or TQ-ICP-MS): This advanced instrumentation offers enhanced control over the reactions in the CRC. The first quadrupole acts as a mass filter, allowing only ions of a specific m/z (e.g., 87) to enter the cell, thereby preventing unwanted side reactions from other matrix components.[1][2][3]
- Chemical Separation: This involves chromatographically separating **strontium** from rubidium and other interfering elements before introducing the sample into the ICP-MS.[8][9][10][11] This is a mandatory step for high-precision techniques like Thermal Ionization Mass Spectrometry (TIMS) and Multi-Collector ICP-MS (MC-ICP-MS).[4][8]

Q4: How does Collision/Reaction Cell (CRC) technology work to remove ^{87}Rb interference?

A4: CRC technology utilizes the different chemical reactivities of Sr^+ and Rb^+ ions with a specific gas. For example, when oxygen (O_2) is used as a reaction gas, **strontium** ions react to form **strontium** oxide ions (SrO^+) at a higher mass-to-charge ratio (e.g., $^{87}\text{Sr}^{16}\text{O}^+$ at m/z 103). [1][2][8] Rubidium, being less reactive with oxygen, does not form an oxide.[1][2] The mass spectrometer is then set to measure the mass of the SrO^+ ions, effectively separating them from the unreacted Rb^+ ions at the original mass. Other reactive gases like ammonia (NH_3), nitrous oxide (N_2O), and methyl fluoride (CH_3F) can also be used.[1][12][13][14]

Troubleshooting Guide

Problem 1: Inaccurate $^{87}\text{Sr}/^{86}\text{Sr}$ ratios, suspecting ^{87}Rb interference.

- Initial Check:
 - Analyze a Rubidium Standard: Prepare and analyze a standard solution containing only rubidium. If a significant signal is detected at m/z 87, it confirms the presence of ^{87}Rb .[\[15\]](#)
 - Analyze a Blank: Run a blank sample to ensure there is no background contamination at the masses of interest.[\[15\]](#)
 - Review Sample Matrix: Assess the sample composition. Geological and certain biological samples can have high Rb/Sr ratios, making interference more likely.[\[4\]](#)
- Corrective Actions:
 - Implement a Collision/Reaction Cell (CRC) Method:
 - Gas Selection: Use a reactive gas like oxygen (O_2) or nitrous oxide (N_2O) to induce a mass shift in the **strontium** isotopes.[\[1\]](#)[\[8\]](#)[\[13\]](#)
 - Mass-Shift Analysis: Set the mass spectrometer to detect the product ion (e.g., $^{103}[\text{Sr}^{16}\text{O}]^+$).
 - Optimization: Optimize gas flow rates and cell parameters to maximize the formation of the product ion and minimize side reactions.
 - Utilize Triple Quadrupole ICP-MS (if available):
 - Mass Filtering: Set the first quadrupole (Q1) to only allow ions with m/z 87 to enter the reaction cell. This prevents other matrix elements from forming new interferences at the product ion mass.[\[1\]](#)[\[3\]](#)
 - Reaction and Detection: Introduce the reaction gas into the cell and set the third quadrupole (Q3) to detect the mass of the SrO^+ product ion.
 - Perform Chemical Separation:
 - For high-precision applications or when CRC is insufficient, use extraction chromatography with a **strontium**-specific resin (e.g., Eichrom Sr resin) to separate Sr from Rb prior to analysis.[\[16\]](#)[\[17\]](#)

Problem 2: Suspected interference from doubly charged rare earth elements (REEs).

- Initial Check:
 - Analyze REE Standards: If your samples are known to contain high levels of REEs (e.g., geological samples), analyze standards of elements like Erbium (Er) and Ytterbium (Yb). Doubly charged ions will appear at half their mass-to-charge ratio (e.g., $^{168}\text{Er}^{2+}$ at m/z 84, interfering with ^{84}Sr).[\[4\]](#)
 - Monitor Half Masses: During analysis, monitor non-integer masses (e.g., m/z 83.5 for $^{167}\text{Er}^{2+}$) to detect the presence of doubly charged REEs.[\[4\]](#)
- Corrective Actions:
 - Mathematical Correction: If the interference is minor and consistent, a mathematical correction can be applied based on the measured intensity of another isotope of the interfering element.
 - Chemical Separation: For accurate results, especially in samples with high REE concentrations, chemical separation is the most robust solution to remove these interferences before ICP-MS analysis.

Experimental Protocols

Protocol 1: Overcoming ^{87}Rb Interference using Triple Quadrupole ICP-MS with Oxygen Reaction Gas

This protocol is based on the methodology for resolving ^{87}Rb interference on ^{87}Sr using a mass-shift approach with O_2 .[\[1\]](#)[\[8\]](#)

- Instrumentation: A triple quadrupole ICP-MS (TQ-ICP-MS) system.
- Sample Preparation: Prepare standards and samples in 2% nitric acid.
- Instrument Tuning: Tune the instrument for optimal sensitivity and stability.
- TQ-ICP-MS Method Setup:

- Q1 (Mass Filter): Set to $m/z = 87$ to isolate both $^{87}\text{Sr}^+$ and $^{87}\text{Rb}^+$.
- Collision/Reaction Cell (CRC): Introduce oxygen (O_2) as the reaction gas. Optimize the gas flow to promote the reaction $\text{Sr}^+ + \text{O}_2 \rightarrow \text{SrO}^+ + \text{O}$.
- Q2 (Reaction Cell): Functions to guide the ions through the cell.
- Q3 (Analyzer): Set to $m/z = 103$ to detect the $^{87}\text{Sr}^{16}\text{O}^+$ product ion. To determine the $^{87}\text{Sr}/^{86}\text{Sr}$ ratio, also measure ^{86}Sr as $^{86}\text{Sr}^{16}\text{O}^+$ at $m/z = 102$ (with Q1 set to $m/z = 86$).
- Data Acquisition: Acquire data for both the analyte and a reference isotope to calculate the isotope ratio.

Quantitative Data Summary

The following tables summarize the effectiveness of different techniques in removing isobaric interferences on **strontium**.

Table 1: Comparison of $^{87}\text{Sr}/^{88}\text{Sr}$ Isotope Ratio Measurement in the Presence of Rubidium using Different ICP-MS Modes

Rb Concentration ($\mu\text{g}\cdot\text{L}^{-1}$)	SQ-KED Mode ($^{87}\text{Sr}/^{88}\text{Sr}$)	TQ- O_2 Mode ($^{87}\text{Sr}^{16}\text{O}^+ / ^{88}\text{Sr}^{16}\text{O}^+$)	Theoretical Ratio
0	0.0847	0.0847	~0.0847
1	0.1193	0.0847	~0.0847
10	0.4658	0.0847	~0.0847
100	4.026	0.0847	~0.0847

Data adapted from Thermo Fisher Scientific Application Note 44365. The theoretical $^{87}\text{Sr}/^{88}\text{Sr}$ ratio is approximately 0.0847 (derived from natural abundances of 7.00% for ^{87}Sr and 82.58% for ^{88}Sr). The data clearly shows that the Single Quadrupole with Kinetic Energy Discrimination (SQ-KED) mode is heavily affected by the presence of Rb, while the Triple Quadrupole with Oxygen reaction gas (TQ- O_2) mode effectively removes the interference.[\[1\]](#)

Visualizations

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Interference"]; check_ree -> accurate_data [label="No"]; }
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Caption: Schematic of a triple quadrupole ICP-MS system resolving ^{87}Rb interference on ^{87}Sr using a mass-shift reaction with oxygen.

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